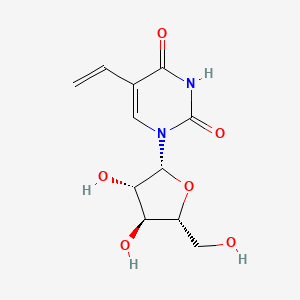![molecular formula C20H23N3O2 B1203858 4-[2-(Dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester](/img/structure/B1203858.png)
4-[2-(Dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester is an aminoquinoline.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antibacterial Properties
- Phenolic esters and amides of related quinoline compounds have been synthesized and evaluated for their in vitro antioxidant and antibacterial activity. Some synthesized compounds exhibited good chelating ability with Fe+2 ions and showed promising scavenging activity with DPPH free radicals. Additionally, these compounds demonstrated potent antibacterial activities against various bacteria including Enterococcus sp and Staphylococcus aureus (Shankerrao, Bodke, & Mety, 2013).
Cytotoxic Properties
- Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar to the subject compound, have shown potent cytotoxic properties. They were tested for growth inhibitory properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia. Most compounds were effective cytotoxins, indicating their potential use in cancer therapy (Deady et al., 2003).
Synthesis and Structural Applications
- The synthesis of quinolinecarboxylate esters, which are important in several drug compounds, has been explored. These compounds have been prepared using various synthetic methods, indicating their applicability in drug development and chemical synthesis (Bunce, Lee, & Grant, 2011).
Fluorescent Properties
- Certain dimethylamino derivatives of benzo[h]quinoline, similar in structure to the queried compound, have been examined for their fluorescent properties. These compounds display luminescence in the visible region, which could be useful in various applications such as imaging and sensing (Pozharskii et al., 2016).
Eigenschaften
Produktname |
4-[2-(Dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester |
|---|---|
Molekularformel |
C20H23N3O2 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
ethyl 4-[2-(dimethylamino)ethylamino]benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H23N3O2/c1-4-25-20(24)17-13-22-18-15-8-6-5-7-14(15)9-10-16(18)19(17)21-11-12-23(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
SBHIFTIUVDWWMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCN(C)C)C=CC3=CC=CC=C32 |
Löslichkeit |
36.3 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)

![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)






